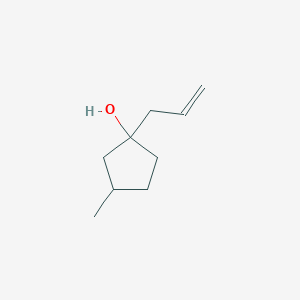

3-Methyl-1-(prop-2-EN-1-YL)cyclopentan-1-OL

Description

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3-methyl-1-prop-2-enylcyclopentan-1-ol |

InChI |

InChI=1S/C9H16O/c1-3-5-9(10)6-4-8(2)7-9/h3,8,10H,1,4-7H2,2H3 |

InChI Key |

XRBKXPDKGCDRHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)(CC=C)O |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation and Cyclization Strategies

A stereoselective approach described for tricyclic systems involves aldol coupling followed by cyclization. For 3-methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol:

- Aldol coupling : Reacting a substituted cyclopentanone with an allyl-containing aldehyde precursor (e.g., 3-methylcyclopentanone and acrolein derivatives) under basic conditions (e.g., LDA or KHMDS) could yield the aldol adduct.

- Cyclization : Intramolecular dehydration or acid-catalyzed cyclization of the aldol product may form the cyclopentanol framework. Yields for analogous reactions range from 63% to 75%.

Ring-Closing Metathesis (RCM)

The Hoveyda–Grubbs second-generation catalyst enables efficient RCM for constructing cyclic ethers and alcohols:

- Substrate preparation : A diene precursor such as 3-methyl-1-(but-3-en-1-yl)cyclopentanol could undergo RCM to form the allyl-substituted cyclopentanol.

- Conditions : Reactions typically proceed in dichloromethane at 40–60°C, achieving yields up to 85%.

Allylation of Cyclopentanols

Direct allylation of preformed cyclopentanols via nucleophilic substitution or transition-metal catalysis:

- Mitsunobu reaction : Treat 3-methylcyclopentan-1-ol with allyl alcohol using DIAD and PPh₃ to install the allyl group. Typical yields for similar transformations exceed 70%.

- Palladium-catalyzed coupling : Cross-coupling of cyclopentanol derivatives with allyl halides (e.g., allyl bromide) using Pd(OAc)₂/ligand systems (e.g., BrettPhos) in DMA at 100°C.

Synthetic Comparison Table

Critical Research Outcomes

- Steric effects : Bulky substituents on the cyclopentanol ring (e.g., 3-methyl group) necessitate optimized reaction conditions to avoid side reactions.

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) may enhance enantioselectivity in allyl group installation.

- Scalability : RCM and Mitsunobu protocols demonstrate superior scalability compared to aldol routes due to fewer purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The prop-2-en-1-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: The major products are ketones or aldehydes.

Reduction: The major product is the corresponding alkane.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

3-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopentanol Derivatives

Key Comparative Insights:

Structural Variations: The target compound’s 1-allyl group distinguishes it from 1-methylcyclopentanol, which lacks unsaturated bonds, and 2-methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol, which features a conjugated cyclopentene ring . The presence of a cyclopentene ring in 3-methyl-2-cyclopenten-1-ol enhances electrophilic reactivity compared to the saturated cyclopentane backbone of the target compound .

Synthetic Methods: Allyl-substituted cyclopentanols (e.g., 2-(prop-2-en-1-yl)cyclopentan-1-ol) are often synthesized via radical cyclization or transition-metal-catalyzed additions, whereas simpler analogs like 1-methylcyclopentanol may derive from straightforward reductions .

Physicochemical Properties: The allyl group in the target compound likely increases its molecular weight and boiling point relative to 1-methylcyclopentanol. However, the unsaturated cyclopentene derivative (C9H14O) has a lower molecular weight due to the absence of two hydrogen atoms . Solubility in polar solvents (e.g., ethanol, THF) is expected across all compounds due to the hydroxyl group, but steric effects from substituents may modulate solubility .

Functional Applications: Allyl-substituted alcohols are pivotal in drug discovery; for example, thiazol-imine derivatives with allyl groups exhibit antihypertensive activity by interacting with angiotensin II receptors . Cyclopentene derivatives (e.g., 3-methyl-2-cyclopenten-1-ol) serve as intermediates in fragrances or agrochemicals, highlighting the target compound’s versatility in industrial applications .

Research Findings and Implications

- Reactivity: The allyl group in this compound may facilitate electrophilic additions or polymerization, whereas saturated analogs like 1-methylcyclopentanol are more stable under oxidative conditions .

- Stereoelectronic Effects : DFT studies (referenced in ) predict that substituent positioning (e.g., 1- vs. 2-allyl) alters electron density distribution, impacting reaction pathways such as esterification or ether formation .

- Biological Relevance : Docking studies on allyl-containing thiazol-imines () suggest that the allyl moiety enhances ligand-receptor interactions via hydrophobic and π-π stacking, implying similar mechanisms for the target compound in drug design .

Biological Activity

3-Methyl-1-(prop-2-en-1-yl)cyclopentan-1-ol, also known as 2-(3-methylbut-3-enyl)cyclopentan-1-ol, is a compound with notable structural features that contribute to its biological activity. The compound contains a cyclopentanol framework with a prop-2-enyl substituent, which enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 154.25 g/mol. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 2-(3-methylbut-3-enyl)cyclopentan-1-ol |

| InChI | InChI=1S/C10H18O/c1-8(2)6-7-9-4-3-5-10(9)11/h9-11H,1,3-7H2,2H3 |

| Canonical SMILES | CC(=C)CCC1CCCC1O |

Antimicrobial Properties

Research indicates that compounds similar to 3-Methyl-1-(prop-2-en-1-y)cyclopentan-1-ol exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, compounds derived from similar structures have shown significant cytotoxicity against several cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of related compounds on HePG2 (liver cancer), MCF7 (breast cancer), and PC3 (prostate cancer) cell lines reported IC50 values indicating effective inhibition of cell growth at low concentrations. This suggests that 3-Methyl-1-(prop-2-en-1-y)cyclopentan-1-ol may possess similar anticancer properties.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HePG2 | 21.19 |

| MCF7 | 30.91 |

| PC3 | 49.32 |

The biological activity of 3-Methyl-1-(prop-2-en-1-y)cyclopentan-1-ol is likely mediated through its interactions with specific biological targets:

Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering the biochemical environment within cells.

Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Research Applications

Given its unique structure and biological potential, 3-Methyl-1-(prop-2-en-1-y)cyclopentan-1-ol is being explored for various applications:

Pharmaceutical Development : As an intermediate in the synthesis of biologically active compounds, it holds promise for drug development targeting infectious diseases and cancer.

Agricultural Chemistry : Its antimicrobial properties suggest potential use as a natural pesticide or fungicide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.